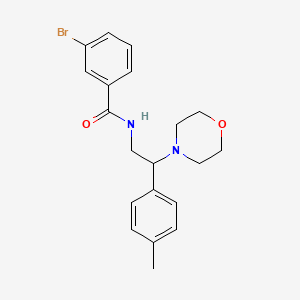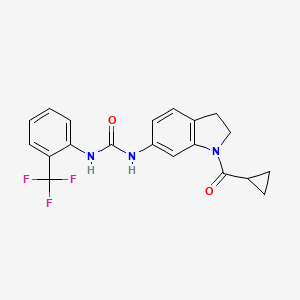
(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N3) and a chlorine atom attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene typically involves the azidation of a suitable precursor. One common method is the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and safety considerations. Continuous flow processes are often preferred for their efficiency and ability to control reaction conditions more precisely.
化学反応の分析
Types of Reactions
(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.
Reduction Reactions: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Corresponding amine derivatives.
Cycloaddition Reactions: Triazole derivatives.
科学的研究の応用
(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of (1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1-Azido-7-chloronaphthalene: Lacks the tetrahydro ring system.
1-Azido-2-chlorotetrahydronaphthalene: Chlorine atom is positioned differently.
1-Azido-7-bromo-1,2,3,4-tetrahydronaphthalene: Bromine atom instead of chlorine.
Uniqueness
(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions.
特性
IUPAC Name |
(1S)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h4-6,10H,1-3H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQQRYMEFPSGCY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-methyl-2-(morpholine-4-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2626473.png)
![N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2626475.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)
![N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2626479.png)

![N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]oxane-4-carboxamide](/img/structure/B2626481.png)



![4-(1,3,4-thiadiazol-2-yloxy)-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2626487.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(diethylsulfamoyl)-2-fluorobenzoate](/img/structure/B2626489.png)


